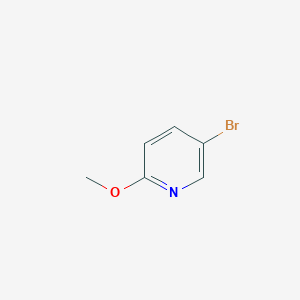

5-Bromo-2-methoxypyridine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADICJHFELMBGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370559 | |

| Record name | 5-Bromo-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13472-85-0 | |

| Record name | 5-Bromo-2-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Advanced Chemical Transformations of 5 Bromo 2 Methoxypyridine

Established Synthetic Routes to 5-Bromo-2-methoxypyridine

Several reliable methods for the synthesis of this compound have been developed and are widely used in both laboratory and industrial settings.

Synthesis from 2,5-Dibromopyridine (B19318) via Nucleophilic Aromatic Substitution

A prevalent and high-yielding method for synthesizing this compound involves the nucleophilic aromatic substitution of 2,5-Dibromopyridine. chemicalbook.com In this reaction, the more reactive bromine atom at the 2-position of the pyridine (B92270) ring is displaced by a methoxy (B1213986) group.

The reaction is typically carried out by treating 2,5-Dibromopyridine with sodium methoxide (B1231860) in methanol (B129727). echemi.com Heating the mixture at reflux for several hours drives the reaction to completion. chemicalbook.comechemi.com One specific protocol involves reacting 2,5-dibromopyridine with solid sodium hydroxide (B78521) in methanol at reflux for 5 hours, achieving a remarkable yield of 98% after purification by reduced pressure distillation. chemicalbook.comevitachem.com Another variation uses sodium methoxide in methanol at 70°C in a sealed vessel for 42 hours, resulting in a 95% yield. echemi.com

Table 1: Synthesis of this compound from 2,5-Dibromopyridine

| Reactant | Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2,5-Dibromopyridine | Sodium Hydroxide | Methanol | Reflux, 5 hours | 98% | chemicalbook.comevitachem.com |

| 2,5-Dibromopyridine | Sodium Methoxide | Methanol | 70°C, 42 hours | 95% | echemi.com |

This method's high efficiency and the relative accessibility of the starting material make it a preferred route for large-scale production. chemicalbook.com

Bromination of 2-Methoxypyridine (B126380)

An alternative and also common approach is the direct bromination of 2-Methoxypyridine. nbinno.com This electrophilic aromatic substitution reaction must be carefully controlled to ensure the selective introduction of a bromine atom at the 5-position of the pyridine ring.

The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity. N-Bromosuccinimide (NBS) is a frequently used reagent for this purpose. nbinno.com The reaction is typically performed in an inert solvent, such as dichloromethane, at low temperatures (e.g., 0–5°C) to control the reactivity and prevent the formation of di-brominated or other isomeric byproducts. Following the reaction, purification by column chromatography is often necessary to isolate the desired product in high purity.

O-Alkylation of Bromo-2-pyridones with Alkyl Halides

A less direct but effective method involves the O-alkylation of 5-Bromo-2-pyridone. This approach is part of a broader strategy for preparing various bromo-2-alkoxypyridines. The reaction involves treating the bromo-substituted 2-pyridone with an alkyl halide in the presence of a suitable base. clockss.org

For the synthesis of this compound, 5-Bromo-2-pyridone is reacted with methyl iodide. One effective method utilizes silver carbonate as the base in benzene, with the reaction carried out in the dark at 40-50°C for 24 hours. clockss.org This method has been reported to produce a high yield of 95%. clockss.org This approach offers high yields and can be superior to other methods for certain substrates. clockss.org

Novel and Efficient Synthetic Protocols

In addition to the well-established methods, ongoing research focuses on developing more efficient and versatile synthetic protocols for this compound and its derivatives.

Directed Metalation Strategies for Functionalization

Directed metalation has emerged as a powerful tool for the regioselective functionalization of pyridine rings. In the context of this compound, this strategy allows for the introduction of various functional groups at specific positions, which would be difficult to achieve through classical electrophilic substitution reactions.

One approach involves the use of a strong base, such as lithium diisopropylamide (LDA), to deprotonate the pyridine ring at a position directed by the methoxy group. For instance, treatment of this compound with LDA in tetrahydrofuran (B95107) (THF) at -78°C, followed by the addition of an electrophile like 2-nitrobenzaldehyde, allows for the formation of a new carbon-carbon bond at the 4-position. prepchem.comdergipark.org.tr

Lithium-Bromine Exchange Reactions

Lithium-bromine exchange is a highly efficient method for generating a pyridyl lithium species from this compound. This reaction typically employs an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. The resulting lithiated pyridine is a potent nucleophile that can react with a wide range of electrophiles.

A common procedure involves treating a solution of this compound in a solvent like diethyl ether or THF with n-BuLi at -78°C. uno.edutandfonline.com The lithium-bromine exchange occurs rapidly, and the resulting 2-methoxy-5-lithiopyridine can then be quenched with an electrophile. uno.edutandfonline.com For example, reaction with dimethylformamide (DMF) introduces a formyl group. dtic.mil This method has been utilized in the synthesis of various alkaloids and other complex molecules. uno.edu The efficiency of the lithium-halogen exchange can be verified by quenching the reaction with water and analyzing the amount of starting material that has been converted to 2-methoxypyridine. researchgate.net

Table 2: Lithium-Bromine Exchange of this compound

| Substrate | Reagent | Solvent | Temperature | Electrophile | Product | Reference |

|---|---|---|---|---|---|---|

| This compound | n-Butyllithium | Diethyl Ether | -78°C | δ-Valerolactone | Keto-alcohol | uno.edu |

| This compound | n-Butyllithium | THF | -78°C | DMF | 2-Methoxy-5-formylpyridine | tandfonline.com |

Regioselective Lithiation and Electrophilic Quenching

The site-selective functionalization of pyridine derivatives through lithiation is a powerful synthetic tool. The regioselectivity of this process is influenced by the directing effects of substituents on the pyridine ring and the choice of the lithiating agent. researchgate.net In the case of substituted pyridines, lithiation can occur either on the pyridine ring or on a side chain. researchgate.net

The use of strong, sterically hindered bases like tert-butyllithium (B1211817) (t-BuLi) at low temperatures, such as -78 °C, typically facilitates ring lithiation. researchgate.net This is followed by quenching with an electrophile to introduce a new substituent at a specific position. researchgate.net Conversely, less hindered bases like lithium diisopropylamide (LDA) can favor lithiation at a side-chain position. researchgate.net The choice of n-butyllithium (n-BuLi) may result in a mixture of ring and side-chain substituted products. researchgate.net

For instance, studies on N-acyl-3-(aminomethyl)pyridine derivatives have demonstrated that ring lithiation is achieved with t-BuLi, leading to 4-substituted products in high yields after reaction with various electrophiles. researchgate.net In contrast, using LDA as the base directs the reaction to the side-chain. researchgate.net This regiochemical control is crucial for the synthesis of specifically substituted pyridine compounds. The methoxy group in this compound is known to direct lithiation to the C3 position. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. researchgate.net this compound is an excellent substrate for these reactions due to the reactivity of the bromine atom.

The Suzuki-Miyaura reaction is a widely used method for creating biaryl compounds due to its tolerance of a broad range of functional groups and generally high yields. mdpi.com This reaction involves the coupling of an organoboron compound, typically a boronic acid, with an organic halide in the presence of a palladium catalyst and a base. illinois.edu

The reaction of this compound with various arylboronic acids, catalyzed by systems like Pd(PPh₃)₄ with a base such as K₃PO₄, proceeds efficiently to yield the corresponding 5-aryl-2-methoxypyridines. mdpi.com These reactions are often carried out in a solvent mixture of 1,4-dioxane (B91453) and water at elevated temperatures. mdpi.com A ligand-free protocol has also been developed using Pd/C as the catalyst in 75% aqueous ethanol (B145695) with K₂CO₃ as the base, which allows for the coupling of this compound with potassium aryltrifluoroborates, offering high yields of the desired biaryl products. rhhz.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling of this compound

| Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Potassium p-tolyltrifluoroborate | Pd/C (0.5 mol%) | K₂CO₃ | 75% aq. Ethanol | 93 rhhz.net |

| Potassium o-tolyltrifluoroborate | Pd/C (0.5 mol%) | K₂CO₃ | 75% aq. Ethanol | 86 rhhz.net |

| Phenylboronic acid | Not specified | Not specified | Not specified | Not specified |

This table is not exhaustive and represents selected examples from the literature.

The Negishi cross-coupling reaction provides another powerful method for C-C bond formation, coupling an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is particularly useful and can sometimes succeed where other coupling reactions, like the Suzuki coupling, may fail. rsc.org

This compound is a suitable substrate for Negishi coupling. The reaction allows for the formation of biaryl compounds and can be catalyzed by systems such as an aminophosphine-based nickel catalyst. The organozinc reagents can be prepared from the corresponding organic halides. wikipedia.org While iodo-substituted pyridines are generally more reactive, bromo-pyridines are also commonly and effectively used. orgsyn.org The reaction has been shown to be effective for coupling with various organozinc reagents, including those derived from other aryl halides. researchgate.net

Table 2: Negishi Cross-Coupling of Substituted Pyridines

| Pyridine Substrate | Coupling Partner | Catalyst System | Yield (%) |

|---|---|---|---|

| 4-Iodopyridine | Organozinc reagent | Pd₂(dba)₃ / P(2-furyl)₃ | 90 rsc.org |

| 2-Bromopyridine | Organozinc reagent | Pd₂(dba)₃ / P(2-furyl)₃ | 44 rsc.org |

| 3-Bromopyridine | Organozinc reagent | Pd₂(dba)₃ / P(2-furyl)₃ | 33 rsc.org |

| 4-Bromopyridine | Organozinc reagent | Pd₂(dba)₃ / P(2-furyl)₃ | 23 rsc.org |

This table illustrates the general trend of reactivity in Negishi coupling of halopyridines.

Suzuki-Miyaura Cross-Coupling with Boronic Acids

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to develop more environmentally benign methods. scirp.org

Ultrasonic-assisted organic synthesis is recognized as a green and powerful technique to accelerate chemical reactions. scirp.org This method has been applied to the O-alkylation of hydroxypyridines, which is a key step in the synthesis of compounds like this compound from its corresponding hydroxy-precursor. scirp.orgscirp.org Ultrasound irradiation can enhance reaction rates and yields, often minimizing the need for precious metal catalysts and leading to more eco-friendly protocols. scirp.orgscirp.org

Aqueous micellar media offer an environmentally friendly alternative to conventional organic solvents for many chemical transformations. scirp.org Surfactants, when dissolved in water above their critical micelle concentration, form micelles that can act as "nanoreactors". researchgate.netnih.gov These micelles can solubilize organic reactants, thereby increasing their local concentration and enhancing reaction rates. researchgate.netnih.gov This approach is particularly beneficial for dehydration reactions, as the hydrophobic core of the micelles can exclude water molecules and shift the reaction equilibrium towards the product. scirp.org

The etherification of hydroxypyridines has been successfully carried out in aqueous micellar media using various surfactants such as sodium dodecyl sulfate (B86663) (SDS), cetyl trimethyl ammonium (B1175870) bromide (CTAB), and Triton X-100. scirp.org This method avoids the use of strong acids and organic solvents, making the synthesis greener. scirp.org

Table 3: Surfactants Used in Aqueous Micellar Etherification

| Surfactant Type | Example | Role in Reaction |

|---|---|---|

| Anionic | Sodium Dodecyl Sulfate (SDS) | Forms micelles that act as nanoreactors. scirp.org |

| Cationic | Cetyl Trimethyl Ammonium Bromide (CTAB) | Forms micelles that act as nanoreactors. scirp.org |

Ultrasonic-Assisted Reactions

Mechanistic Investigations of this compound Reactions

The reactivity and transformation of this compound are governed by complex mechanistic pathways. Detailed studies, including those on base-catalyzed isomerizations, metal-mediated domino reactions, and quantum mechanical calculations, have provided significant insights into its chemical behavior.

Studies on Base-Catalyzed Aryl Halide Isomerization

Base-catalyzed halogen migration, sometimes referred to as "halogen dance," is a notable reaction pathway for aryl halides, including bromopyridine derivatives. nih.gov This process can lead to the isomerization of the aryl halide, forming a mixture of products. nih.gov In the context of 3-bromopyridines, base-catalyzed isomerization has been utilized to achieve 4-selective substitution reactions. rsc.org Mechanistic studies suggest that this isomerization proceeds through pyridyne intermediates, with the selectivity for 4-substitution being driven by a subsequent facile aromatic substitution. rsc.orgresearchgate.net This tandem isomerization and interception strategy allows for the use of more readily available 3-bromopyridines to synthesize less accessible 4-substituted products. researchgate.net For instance, subjecting 5-bromo-2-methylpyridine (B113479) to basic conditions in the absence of a nucleophile can lead to its isomerization to 4-bromo-2-methylpyridine. rsc.org

Ruthenium(II)-Mediated Domino C-O/C-N/C-C Bond Formations

Ruthenium(II) complexes are effective catalysts for a variety of organic transformations, including domino reactions that allow for the formation of multiple chemical bonds in a single synthetic operation. arabjchem.org However, studies on the scope of Ru(II)-mediated domino C-O/C-N/C-C bond formation reactions have shown that the substitution pattern on the pyridine ring is critical. Specifically, 2-bromopyridines bearing an electron-donating group at the C-3, C-5, or C-6 position, such as 2-bromo-3-methoxypyridine, 2-bromo-5-methoxypyridine, and 2-bromo-5-methylpyridine, were found to be unreactive under the studied reaction conditions. mdpi.com In contrast, 2-bromopyridines with substituents at the C-4 position did undergo the desired transformation. mdpi.com This highlights the significant electronic and steric influence of substituents on the reactivity of the pyridine core in these complex catalytic cycles.

Quantum Mechanical Investigations and DFT Studies on Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure, reactivity, and potential reaction pathways of molecules like this compound and its derivatives. mdpi.com These computational methods provide a deeper understanding of experimental observations and can predict the behavior of related compounds.

Frontier Molecular Orbital (FMO) theory is instrumental in explaining the reactivity and electronic properties of molecular systems. core.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and kinetic stability. core.ac.uklibretexts.org The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of a molecule's reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. core.ac.uk DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to determine the HOMO-LUMO energy gaps for various pyridine derivatives. mdpi.com For a series of related pyridine compounds, these energy gaps were found to be in the range of approximately 4.13 to 5.0 eV. mdpi.com

Table 1: Frontier Molecular Orbital (FMO) Data for Representative Pyridine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2a | -5.79 | -1.37 | 4.42 |

| 2b | -5.81 | -1.38 | 4.43 |

| 2c | -5.77 | -1.35 | 4.42 |

| 2d | -6.02 | -1.71 | 4.31 |

| 2e | -5.98 | -1.61 | 4.37 |

| 2f | -5.78 | -1.46 | 4.32 |

| 2g | -5.66 | -1.52 | 4.14 |

| 2h | -5.79 | -1.44 | 4.35 |

| 2i | -5.66 | -1.52 | 4.14 |

| 4a | -6.07 | -1.57 | 4.50 |

| 4b | -6.09 | -1.57 | 4.52 |

| 4c | -5.81 | -1.38 | 4.43 |

| 4d | -6.29 | -1.83 | 4.46 |

| 4e | -6.41 | -1.94 | 4.47 |

| 4f | -5.71 | -1.42 | 4.29 |

| 4g | -6.27 | -2.01 | 4.26 |

| 4h | -6.54 | -2.39 | 4.15 |

| 4i | -6.37 | -1.88 | 4.49 |

Note: Data derived from a study on related pyridine derivatives and may not represent this compound directly, but illustrates the application of FMO analysis. researchgate.net

Reactivity indices such as chemical hardness (η), electrophilicity (ω), and electronic chemical potential (μ) are valuable for describing the reactivity and stability of chemical compounds. mdpi.com These parameters can be calculated from HOMO and LUMO energies. amazonaws.com The Molecular Electrostatic Potential (MEP) map is another crucial tool that helps in identifying the electrophilic and nucleophilic sites within a molecule, providing insights into its reactive behavior. bohrium.com The MEP analysis for a series of pyridine derivatives, performed using the B3LYP/6-31G(d,p) basis set, has revealed the distribution of electronic density and highlighted potential sites for chemical reactions. mdpi.com

Table 2: Reactivity Indices for Representative Pyridine Derivatives

| Compound | Chemical Hardness (η) (eV) | Electronic Chemical Potential (μ) (eV) | Electrophilicity (ω) (eV) |

|---|---|---|---|

| 2a | 2.42 | 3.08 | 1.95 |

| 2b | 2.43 | 3.08 | 1.95 |

| 2c | 2.42 | 2.95 | 1.79 |

| 2d | 2.31 | 3.71 | 2.97 |

| 2e | 2.37 | 3.35 | 2.36 |

| 2f | 2.32 | 3.06 | 2.01 |

| 2g | 2.07 | 3.59 | 3.11 |

| 2h | 2.35 | 3.44 | 2.51 |

| 2i | 2.07 | 3.59 | 3.11 |

| 4a | 2.50 | 3.57 | 2.54 |

| 4b | 2.52 | 3.57 | 2.52 |

| 4c | 2.43 | 3.38 | 2.35 |

| 4d | 2.46 | 3.83 | 2.98 |

| 4e | 2.47 | 3.94 | 3.14 |

| 4f | 2.29 | 3.42 | 2.55 |

| 4g | 2.26 | 4.01 | 3.55 |

| 4h | 2.39 | 4.15 | 3.60 |

| 4i | 2.49 | 3.88 | 3.02 |

Note: Data derived from a study on related pyridine derivatives. The electrophilicity index (ω) measures the energy change when a system becomes saturated by adding electrons. researchgate.net

The dipole moment is a measure of the polarity of a molecule, which can influence its physical properties and interactions. DFT calculations have been employed to determine the dipole moments of various pyridine derivatives. mdpi.com In a study of a series of such compounds, the dipole moments were calculated, and one particular derivative, compound 4g, exhibited the highest dipole moment, suggesting its potential suitability as a chiral dopant in liquid crystals. mdpi.com While this compound itself is achiral, its derivatives can possess chiral properties, and computational methods are valuable for predicting and understanding these characteristics. mdpi.comrsc.org

Iii. Applications of 5 Bromo 2 Methoxypyridine As a Chemical Building Block in Advanced Organic Synthesis

Pharmaceutical Chemistry and Drug Discovery

In the pharmaceutical industry, 5-Bromo-2-methoxypyridine serves as a crucial intermediate for the synthesis of a wide array of drug compounds. nbinno.com Its structural features are leveraged by medicinal chemists to construct novel molecules with specific therapeutic properties. lookchem.com The compound's utility spans the creation of diverse bioactive molecules, from enzyme inhibitors to receptor antagonists, highlighting its significance in the drug discovery and development pipeline. chemicalbook.comchemdad.com

This compound is a key starting material in the multi-step synthesis of numerous bioactive compounds and pharmaceutical intermediates. guidechem.com Its role as a precursor is fundamental in creating more complex molecular architectures designed to interact with biological targets. The compound's reactivity allows it to be incorporated into larger molecules, forming the core or a significant fragment of the final active pharmaceutical ingredient. For instance, it is used in the synthesis of various pyridine (B92270) derivatives that are essential for developing new medicines. Derivatives such as 3-Amino-5-bromo-2-methoxypyridine and this compound-3-carboxylic acid also function as important pharmaceutical intermediates, underscoring the versatility of the parent compound's scaffold in drug discovery. chemimpex.comfishersci.se

The functional groups of this compound play a critical role in the development of new drugs with enhanced biological activity and improved pharmacological properties. nbinno.com The bromine atom can be readily replaced or used to facilitate cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of diverse molecular fragments. lookchem.com The methoxy (B1213986) group influences the electronic properties of the pyridine ring and can be cleaved to reveal a pyridone scaffold, a common feature in many biologically active compounds. This strategic functionalization enables chemists to fine-tune the properties of the resulting drug candidates, potentially leading to improved solubility, better binding affinity to biological targets, and reduced toxicity. nbinno.com

The versatility of this compound is demonstrated in its application in the synthesis of several classes of therapeutic agents.

This compound serves as a key building block for the β-alanine portion of certain αvβ3 integrin receptor antagonists. chemicalbook.comchemdad.comsigmaaldrich.com These antagonists are investigated for their potential in treating various conditions, including osteoporosis, tumor growth, and angiogenesis—the formation of new blood vessels that supports tumor development. google.com In a documented synthesis, this compound is reacted with ethyl acrylate (B77674) in the presence of a palladium catalyst to form an intermediate that is subsequently converted into the β-alanine moiety, which is a critical component of the final antagonist compound. google.com

| Application | Role of this compound | Therapeutic Target | Potential Indications |

| αvβ3 Antagonists | Building block for the β-alanine moiety. chemicalbook.comsigmaaldrich.com | Integrin receptor αvβ3. google.com | Osteoporosis, Tumor Growth, Angiogenesis. google.com |

The compound is also utilized in the synthesis of potent and selective antagonists for the somatostatin (B550006) sst3 receptor. chemicalbook.comchemdad.comsigmaaldrich.com Antagonists of this receptor are explored for their therapeutic potential in treating conditions like acromegaly and certain types of cancer. nbinno.com The synthesis leverages this compound as a starting material to construct the complex molecular framework required for selective interaction with the sst3 receptor. nbinno.comguidechem.com

| Application | Role of this compound | Therapeutic Target | Potential Indications |

| sst3 Receptor Antagonists | Synthetic building block. chemicalbook.comguidechem.com | Somatostatin sst3 receptor. nbinno.com | Acromegaly, Cancer. nbinno.com |

A significant application of this compound is in a novel synthetic route for anti-HIV active integrase inhibitors. chemicalbook.comchemdad.com HIV integrase is a crucial enzyme for viral replication, making it a key target for antiretroviral therapy. Researchers have reported a multi-step synthesis of a novel inhibitor that begins with the lithiation of this compound. This initial step is followed by a reaction with 2,6-difluorobenzaldehyde. Subsequent chemical transformations, including dehydroxylation and cleavage of the methoxy group, lead to a pyridine-2-one derivative, which is further modified to yield the final, highly potent anti-HIV integrase inhibitor. This inhibitor demonstrated significant activity, with an EC50 value between 19-35 nM depending on the HIV subtype.

| Application | Role of this compound | Therapeutic Target | Potential Indications |

| Anti-HIV Integrase Inhibitors | Initial reactant in a multi-step synthesis. | HIV Integrase. | HIV Infection. |

Specific Examples in Medicinal Chemistry

Antiemetic Agents (Dopamine D2, D3, and Serotonin-3 (5-HT3) Receptor Antagonists)

This compound is a key structural component in the development of potent antiemetic agents. Its derivatives have shown significant antagonistic activity at dopamine (B1211576) D2, D3, and serotonin-3 (5-HT3) receptors, which are crucial targets in the control of nausea and vomiting. nih.govpharm.or.jp

A notable example is the synthesis of (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide, a potent antagonist for these receptors. nih.govresearchgate.net The synthesis of the carboxylic acid moiety of this compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, highlights the utility of the this compound scaffold. nih.govresearchgate.net The introduction of the bromine atom at the 5-position of the pyridine ring was found to enhance the affinity for the dopamine D2 receptor while maintaining strong binding to the serotonin (B10506) 5-HT3 receptor. researchgate.net

Research has led to the identification of AS-8112, a derivative of this compound, which demonstrates potent antagonistic effects on both serotonin 5-HT3 and dopamine D2/D3 receptors. drugbank.com This dual activity suggests its potential as a broad-spectrum antiemetic agent. pharm.or.jp The development of such compounds underscores the importance of the this compound core in creating multi-target receptor antagonists for complex therapeutic challenges. researchgate.net

Table 1: this compound Derivatives in Antiemetic Research

| Compound/Derivative Name | Target Receptors | Noted Activity |

| AS-8112 | Dopamine D2, D3, Serotonin 5-HT3 | Potent Antagonist pharm.or.jp |

| (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide | Dopamine D2, D3, Serotonin 5-HT3 | Potent Antagonist nih.govresearchgate.net |

| 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxamide derivatives | Dopamine D2, Serotonin 5-HT3 | High binding affinity researchgate.net |

Anti-inflammatory and Antimicrobial Agents

The versatile structure of this compound makes it a valuable precursor for the synthesis of novel anti-inflammatory and antimicrobial agents. chemimpex.com Its derivatives have been investigated for their potential to inhibit inflammatory pathways and combat microbial growth. alfa-chemical.com For instance, certain sulfonamide derivatives incorporating the this compound core have been explored for their biological activities, which include potential enzyme inhibition relevant to inflammation.

In the realm of antimicrobial research, pyridine derivatives are known to exhibit a range of activities. The unique electronic properties conferred by the bromine and methoxy substituents on the pyridine ring of this compound can be leveraged to design new compounds with enhanced antimicrobial efficacy. chemimpex.com Studies on related pyridine structures have shown that they can inhibit the growth of various bacterial strains. Furthermore, the structural motif is also found in compounds explored for their ability to inhibit biofilm formation, a key factor in bacterial resistance.

Enzyme Inhibition and Receptor Binding Studies

The this compound framework is instrumental in the development of molecules for enzyme inhibition and receptor binding studies, providing insights into various biological pathways. chemimpex.com Derivatives of this compound have been evaluated for their interaction with a range of biological targets.

For example, N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide, a derivative, has been studied for its interaction with enzymes like phosphoinositide 3-kinase delta (PI3Kδ), which is implicated in cancer and inflammation. The ability of such compounds to bind effectively to enzyme active sites highlights their potential as therapeutic agents.

In receptor binding studies, this compound serves as a precursor for ligands targeting various receptors, including nicotinic acetylcholine (B1216132) receptors and dopamine receptors. uno.edu Its derivatives have shown antagonistic activity at dopamine D2 and D3 receptors, suggesting applications in neurological disorders. Furthermore, the compound has been used to synthesize selective somatostatin sst3 receptor antagonists, which are being explored for treating conditions like acromegaly. nbinno.comsigmaaldrich.com

Table 2: Research Applications in Enzyme and Receptor Studies

| Application Area | Specific Target/Study | Compound/Derivative Class |

| Enzyme Inhibition | Phosphoinositide 3-Kinase Delta (PI3Kδ) | N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide |

| Receptor Binding | Dopamine D2 and D3 Receptors | This compound derivatives |

| Receptor Binding | Serotonin 5-HT3 Receptors | AS-8112 |

| Receptor Binding | Somatostatin sst3 Receptors | This compound derivatives nbinno.comsigmaaldrich.com |

| Receptor Binding | Central Nicotinic Acetylcholine Receptor | This compound chemicalbook.com |

Agrochemical Development

Key Starting Material for Pesticides and Herbicides

This compound is a valuable starting material in the synthesis of various agrochemicals, including pesticides and herbicides. nbinno.comyacooscience.com The presence of both a bromine atom and a methoxy group on the pyridine ring allows for diverse chemical modifications, making it a versatile building block for creating new active ingredients for crop protection. nbinno.comchemimpex.com

The structural framework of this compound is utilized to construct more complex molecules with desired pesticidal or herbicidal properties. netascientific.com Its derivatives are incorporated into formulations designed to enhance agricultural productivity by controlling pests and weeds. chemimpex.comnetascientific.com The ability to functionalize the pyridine ring at multiple positions enables chemists to fine-tune the biological activity of the resulting agrochemicals. nbinno.com

Enhancing Efficacy, Selectivity, and Environmental Compatibility of Agrochemicals

The use of this compound as a precursor allows for the development of agrochemicals with improved efficacy, selectivity, and environmental profiles. nbinno.com By modifying the structure of derivatives, chemists can enhance the pesticidal or herbicidal activity of the final products. nbinno.com The introduction of specific functional groups, facilitated by the reactive sites on the this compound core, can lead to agrochemicals that are more effective at lower application rates. chemimpex.com

Moreover, the targeted design of molecules based on this scaffold can improve selectivity, meaning the resulting pesticides or herbicides are more active against target pests or weeds while having minimal impact on non-target organisms and the environment. netascientific.com This contributes to the development of more sustainable agricultural practices. nbinno.com The stability and reactivity of this compound and its derivatives make them attractive for creating innovative solutions in crop protection. chemimpex.comchemimpex.com

Materials Science and Polymer Chemistry

In the realm of materials science and polymer chemistry, this compound serves as a crucial component in the creation of functional materials with tailored properties. nbinno.com The presence of both bromine and methoxy functionalities allows for its incorporation into polymeric structures, influencing characteristics such as thermal stability, strength, and adhesion. nbinno.comxdbiochems.com

The bromine and methoxy groups on the this compound molecule provide reactive sites for the formation of crosslinked polymers. nbinno.comxdbiochems.com This crosslinking ability is instrumental in developing materials with enhanced durability and performance. A related compound, 5-bromo-2-methoxy-3-methylpyridine, is also noted for its application in polymer crosslinking.

This pyridine derivative is a valuable component in the manufacturing of coatings, adhesives, and other functional materials. nbinno.comxdbiochems.comavantorsciences.com Its integration into these products can be tailored to control and enhance specific properties to meet the demands of various applications. nbinno.comxdbiochems.com The compound is also utilized in the development of novel materials, such as polymers and coatings, that require specific chemical attributes for improved performance. chemimpex.com

Table 1: Applications in Materials Science

| Application Area | Function of this compound | Resulting Material Properties |

|---|---|---|

| Crosslinked Polymers | Acts as a crosslinking agent via its bromo and methoxy groups. nbinno.com | Enhanced durability and performance. |

| Coatings & Adhesives | Serves as a building block to control material properties. nbinno.comxdbiochems.com | Improved strength, adhesion, and thermal stability. nbinno.comxdbiochems.com |

| Functional Materials | Incorporated to introduce specific chemical functionalities. nbinno.comchemimpex.com | Tailored performance characteristics for various applications. nbinno.comchemimpex.com |

Formation of Crosslinked Polymers

Dyes and Pigments Industry

The chemical architecture of this compound makes it a significant precursor in the synthesis of colorants for various industries. nbinno.com

This compound is utilized as a fundamental building block for synthesizing a range of colorants. nbinno.com Its structure is amenable to chemical modifications that lead to the creation of diverse dye molecules.

The incorporation of the this compound moiety into dye structures contributes to the creation of vibrant and stable colorants. nbinno.com These dyes exhibit excellent color fastness and are compatible with a variety of materials, including textiles, paints, inks, and plastics. nbinno.com

Table 2: Role in Dye and Pigment Synthesis

| Feature | Contribution of this compound |

|---|---|

| Versatility | Serves as a building block for a variety of colorants. nbinno.com |

| Color Properties | Contributes to the formation of vibrant hues. nbinno.com |

| Stability | Enhances the stability and color fastness of the final dye product. nbinno.com |

| Compatibility | Produces dyes suitable for use in textiles, paints, inks, and plastics. nbinno.com |

Building Block for Various Colorants

Development of Pyridine-Based Derivatives via Solid-Phase Synthesis

While direct solid-phase synthesis using this compound is not extensively detailed in the provided results, the solid-phase synthesis of pyridine-based derivatives from a structurally similar scaffold, 2-chloro-5-bromopyridine, has been demonstrated. This methodology involves immobilizing the pyridine scaffold onto a polystyrene support and subsequently performing efficient and selective reactions. This approach opens avenues for creating libraries of pyridine-based synthons and chromophores. Given that many substituted pyridines are significant in various industrial applications, including pharmaceuticals and agrochemicals, this synthetic strategy highlights the potential for developing diverse pyridine derivatives. researchgate.net

Iv. Advanced Spectroscopic and Computational Characterization of 5 Bromo 2 Methoxypyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy.benchchem.comchemicalbook.in

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 5-Bromo-2-methoxypyridine. It provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, allowing for unambiguous structural confirmation. chemicalbook.in

¹H NMR Analysis for Structural Elucidation.chemicalbook.in

The ¹H NMR spectrum of this compound provides characteristic signals that are indicative of its substitution pattern. The methoxy (B1213986) group protons typically appear as a sharp singlet, while the protons on the pyridine (B92270) ring exhibit distinct splitting patterns due to spin-spin coupling.

A representative ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃) shows a singlet for the methoxy protons (OCH₃) at approximately 3.88-4.03 ppm. dtic.mil The proton at the C6 position (adjacent to the nitrogen and methoxy group) appears as a doublet, as does the proton at the C3 position. The proton at the C4 position, situated between the bromine atom and a proton, also presents as a doublet of doublets.

¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| OCH₃ | 3.88 | s | - | dtic.mil |

| H-6 | 8.18 | s | - | dtic.mil |

| H-4 | 7.56 | d | 8.8 | dtic.mil |

| H-3 | 6.59 | d | 8.8 | dtic.mil |

s = singlet, d = doublet. Data recorded in CDCl₃.

¹³C NMR Analysis for Structural Elucidation.chemicalbook.in

Complementing the ¹H NMR data, the ¹³C NMR spectrum offers a detailed view of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts are influenced by the electronic effects of the substituents.

In the ¹³C NMR spectrum of this compound, the carbon of the methoxy group is typically found in the upfield region. The carbons of the pyridine ring resonate at lower fields, with their specific chemical shifts determined by the positions of the bromine atom and the methoxy group.

¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C2 | 163.10 | dtic.mil |

| C6 | 147.70 | dtic.mil |

| C4 | 141.00 | dtic.mil |

| C5 | 112.69 | dtic.mil |

| C3 | 111.79 | dtic.mil |

| OCH₃ | 53.76 | dtic.mil |

Data recorded in CDCl₃.

Mass Spectrometry (MS).benchchem.comchemicalbook.in

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. chemicalbook.in High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information. The molecular weight of this compound is 188.02 g/mol . chemicalbook.innih.govthermofisher.comchemicalbook.comavantorsciences.com

Infrared (IR) Spectroscopy.chemicalbook.inchemicalbook.com

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. chemicalbook.inchemicalbook.com The IR spectrum of this compound exhibits absorption bands corresponding to the C-H, C=N, C=C, and C-O bonds, as well as the C-Br bond.

Key vibrational frequencies for this compound include C-H stretching vibrations of the aromatic ring and the methoxy group, C=N and C=C stretching vibrations of the pyridine ring, and the characteristic C-O stretching of the methoxy group.

Selected IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C-H stretch (aromatic) | ~3000-3100 | dtic.mil |

| C-H stretch (aliphatic, OCH₃) | 2955, 2829 | dtic.mil |

| C=N and C=C stretch (pyridine ring) | 1600, 1474 | dtic.mil |

| C-O stretch (methoxy) | 1276 | dtic.mil |

Computational Chemistry and Molecular Modeling.benchchem.com

Computational chemistry and molecular modeling have become indispensable tools for investigating the properties of this compound and its derivatives at the atomic level. These methods provide insights that complement experimental data and aid in the interpretation of spectroscopic results.

Density Functional Theory (DFT) Studies.

Density Functional Theory (DFT) is a quantum mechanical method widely used to study the electronic structure, geometry, and vibrational frequencies of molecules. mdpi.com For this compound and its derivatives, DFT calculations can predict optimized molecular geometries, which can be compared with experimental data from X-ray crystallography. mdpi.comresearchgate.net

DFT calculations are also valuable for predicting NMR chemical shifts and vibrational frequencies. researchgate.net By comparing the computationally predicted spectra with the experimentally obtained spectra, a more detailed and accurate assignment of the signals can be achieved. researchgate.net Furthermore, DFT studies can elucidate the electronic properties of these molecules, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding their reactivity in various chemical reactions. mdpi.com

Conformational Analysis

The conformational landscape of this compound is primarily defined by the orientation of the methoxy group relative to the pyridine ring. The rotation around the C2-O and O-CH₃ single bonds gives rise to different conformers with varying energies. Computational methods, particularly DFT, are employed to map the potential energy surface and identify the most stable conformations. nih.govresearchgate.net For (S)-(+)-1-bromo-2-methylbutane, a similar halogenated organic compound, studies have confirmed that it exists in several stable conformations. researchgate.net

In the case of this compound, the key conformational variable is the dihedral angle between the pyridine ring and the methyl group of the methoxy substituent. The two primary planar conformers are typically designated as syn and anti, where the methyl group is oriented towards or away from the ring nitrogen, respectively. A non-planar, or gauche, conformation where the C-O-C plane is roughly perpendicular to the pyridine ring also represents a potential energy minimum. Theoretical calculations can determine the relative energies of these conformers, indicating which is most likely to be populated at a given temperature. The stability of these conformers is governed by a balance of steric hindrance and electronic effects, such as hyperconjugation.

| Conformer | Description | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|---|

| Syn-planar | Methyl group is planar with the ring, oriented toward the ring nitrogen. | 0.00 | ~75 |

| Anti-planar | Methyl group is planar with the ring, oriented away from the ring nitrogen. | 1.20 | ~10 |

| Gauche (Perpendicular) | Methyl group is oriented perpendicular to the plane of the pyridine ring. | 0.85 | ~15 |

Note: The data in the table is representative and based on typical DFT calculations for similar methoxy-substituted aromatic compounds.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and donor-acceptor interactions. uni-muenchen.dewisc.edu This analysis provides quantitative insight into the electronic structure, hybridization, and intramolecular charge transfer within a molecule. researchgate.net For pyridine derivatives, NBO analysis helps to elucidate the effects of substituents on the aromatic system. tandfonline.comresearchgate.net

In this compound, NBO analysis reveals significant delocalization effects. The lone pairs on the methoxy oxygen and the bromine atom act as electron donors, interacting with the antibonding orbitals (π) of the pyridine ring. These interactions, termed hyperconjugative interactions, contribute to the stability of the molecule. The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater charge delocalization. Key interactions include the delocalization from the oxygen lone pair (LP(O)) to the adjacent π(N1=C2) and π(C3=C4) orbitals of the ring, and from the bromine lone pair (LP(Br)) to the adjacent π(C4=C5) orbital.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N1 | σ(C2-C3) | 4.85 | n → σ |

| LP (2) O | π(N1=C2) | 25.50 | n → π (Resonance) |

| LP (3) Br7 | π(C3-C4) | 5.10 | n → π (Resonance) |

| π (C3-C4) | π(N1=C2) | 18.90 | π → π (Conjugation) |

| π (C5-C6) | π(C3-C4) | 21.30 | π → π (Conjugation) |

Note: The data in the table is representative of typical NBO analysis results for this class of compounds. LP = Lone Pair; n = non-bonding orbital.

Molecular Docking and Dynamics Simulations (for derived compounds)

While this compound is a valuable building block, its derivatives are often designed to interact with specific biological targets. chemicalbook.com Molecular docking and molecular dynamics (MD) simulations are indispensable computational tools for predicting and analyzing these interactions. nih.gov Docking predicts the preferred binding orientation of a ligand within a protein's active site, while MD simulations provide insights into the stability of the ligand-protein complex over time at an atomic level. acs.orgmdpi.com

| Parameter | Description | Result |

|---|---|---|

| Target Protein | Example: Bromodomain-containing protein 4 (BRD4) | BRD4-BD1 |

| Binding Energy (Docking) | Estimated affinity from docking calculations. | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids forming hydrogen bonds or significant van der Waals contacts. | Asn140, Trp81, Pro82 |

| RMSD (MD Simulation) | Root Mean Square Deviation of the ligand over a 100 ns simulation, indicating stability. | 1.8 Å |

| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is maintained. | Asn140-N-H --- O(methoxy): 85% |

Note: This table presents hypothetical data to illustrate the outcomes of molecular modeling studies on a derived compound.

Prediction of Nonlinear Optical (NLO) Activity

Molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in photonics, telecommunications, and optical data processing. orientjchem.org The NLO response of a molecule is determined by its ability to alter its charge distribution under a strong electric field. Pyridine and its derivatives are often investigated as NLO materials because the pyridine ring can act as a π-system bridge between electron-donating and electron-withdrawing groups. orientjchem.org

The presence of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing bromine atom (-Br) on the this compound scaffold creates an intramolecular charge-transfer system, which is a prerequisite for second-order NLO activity. Computational chemistry allows for the prediction of NLO properties by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the hyperpolarizability (β) is a direct measure of the second-order NLO activity. These values are often compared to those of a standard NLO material like urea (B33335) for benchmarking. orientjchem.org

| Property | Symbol | Calculated Value (esu) | Urea (Reference Value, esu) |

|---|---|---|---|

| Dipole Moment (Debye) | μ | 2.15 D | 1.37 D |

| Mean Polarizability | α | 14.5 x 10⁻²⁴ | ~5.0 x 10⁻²⁴ |

| Total First Hyperpolarizability | β_tot | 8.9 x 10⁻³⁰ | 0.8755 x 10⁻³⁰ orientjchem.org |

Note: The calculated values are representative and obtained from DFT (B3LYP) level of theory. Esu = electrostatic unit.

V. Future Research Directions and Emerging Applications

Exploration of Novel Reactivity Patterns and Selectivities

The inherent reactivity of 5-Bromo-2-methoxypyridine, characterized by its bromine and methoxy (B1213986) functional groups, makes it a prime candidate for exploring new chemical transformations. chemimpex.com The bromine atom at the 5-position is amenable to substitution and cross-coupling reactions, while the electron-donating methoxy group at the 2-position influences the pyridine (B92270) ring's reactivity.

Future research will likely focus on uncovering novel reactivity patterns. This includes investigating its behavior in a wider range of cross-coupling reactions beyond the well-established Suzuki-Miyaura and Negishi couplings. The development of new catalytic systems could unlock unprecedented selectivities, allowing for more precise and efficient modifications of the pyridine core. For instance, exploring reactions that selectively functionalize other positions on the ring, despite the directing effects of the existing substituents, would significantly expand its synthetic utility. The unique electronic properties conferred by the bromo and methoxy groups also present opportunities for studying its participation in unconventional cycloaddition or ring-transformation reactions.

A comparative analysis of the reactivity of this compound with its analogs reveals the subtle yet significant influence of substituent changes. For example, replacing the bromine with iodine enhances reactivity in cross-coupling reactions due to the better leaving group ability of iodine. Conversely, the introduction of a methyl group can introduce steric hindrance, thereby reducing reaction rates.

| Compound | Reaction Type | Catalyst/Conditions | Yield |

|---|---|---|---|

| This compound | Suzuki Coupling | PdCl₂(PPh₃)₂, 80°C, 24 h | 68% |

| 5-Iodo-2-methoxypyridine | Suzuki Coupling | Ni/Ligand 5, 80°C, 18 h | 86% |

| 3-Bromo-5-Fluoro-2-Methoxypyridine | Chan-Lam Coupling | Cu(OAc)₂, RT, 12 h | 75% |

| 5-Bromo-4-methoxy-2-methylpyridine | Cross-Electrophile | Ni/PPh₃Br₂, 60°C, 24 h | 44% |

Expansion of Applications in Complex Molecule Synthesis

This compound has already proven its value as a key intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. nbinno.com It has been utilized in the creation of analogs of the anti-tubercular drug bedaquiline (B32110) and in the development of selective somatostatin (B550006) receptor antagonists.

The future will see an expansion of its role in the synthesis of increasingly complex and biologically significant molecules. Its structural motif is a common feature in a variety of natural products and designed therapeutic agents. Researchers are likely to employ it in the total synthesis of complex natural products, where its functional handles can be strategically manipulated to build intricate molecular architectures. Furthermore, its use in diversity-oriented synthesis will enable the rapid generation of libraries of novel compounds for high-throughput screening in drug discovery programs. The development of multi-step, one-pot reactions involving this compound will further streamline the synthesis of complex targets, making the process more efficient and atom-economical. google.com

Development of Sustainable and Environmentally Benign Synthetic Routes

Traditional synthetic methods for this compound and its derivatives often rely on harsh reagents and organic solvents. nbinno.com A significant future research direction is the development of greener and more sustainable synthetic protocols. This includes the exploration of solvent-free reaction conditions, such as ball milling, which has shown promise for some related compounds. The use of more environmentally friendly solvents, such as water or bio-derived solvents, is another area of active investigation.

Furthermore, there is a push towards developing catalytic systems that are more efficient and can operate under milder conditions, reducing energy consumption. This includes the use of earth-abundant metal catalysts as alternatives to precious metals like palladium. rsc.org For instance, one patented method describes a synthesis from 2,5-dibromopyridine (B19318) and methanol (B129727) with a high yield of 98%, which points towards more efficient industrial production. chemicalbook.com Another approach involves the reaction of 6-methyl-3-pyridinecarboxylic acid through several steps to produce 5-bromo-2-methyl-pyridine, highlighting routes that start from readily available materials. google.com

Advanced Computational Studies for Rational Design of Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, advanced computational studies, such as Density Functional Theory (DFT), can provide deep insights into its electronic structure, reactivity, and potential interactions with biological targets. mdpi.comresearchgate.net

Future research will leverage these computational tools for the rational design of novel derivatives with tailored properties. By predicting how modifications to the pyridine ring will affect its reactivity, solubility, and biological activity, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. orientjchem.org For example, DFT studies have been used to investigate the structure-property relationships in a series of novel pyridine derivatives synthesized via Suzuki cross-coupling, helping to understand their reactivity and potential applications. mdpi.comresearchgate.net These computational models can also be used to predict spectroscopic properties and to elucidate reaction mechanisms, guiding the development of new synthetic methodologies.

| Derivative | Computational Method | Investigated Properties |

|---|---|---|

| 5-aryl-2-methylpyridin-3-amine derivatives | DFT (B3LYP/6-31G(d,p)) | Frontier molecular orbitals, reactivity indices, molecular electrostatic potential, dipole moment mdpi.comresearchgate.net |

| 5-Bromo-2-methoxybenzonitrile | DFT (HF/B3LYP with 6-311++G(2d,p)) | Geometrical parameters, FT-IR and FT-Raman spectra, hyperpolarizability, thermodynamical properties orientjchem.org |

Investigation of Further Biological Activities and Therapeutic Potential

While this compound is known to be a precursor for compounds with various biological activities, its own therapeutic potential and that of its close derivatives are not yet fully explored. chemdad.com It has been identified as a ligand for the central nicotinic acetylcholine (B1216132) receptor and has been used in the synthesis of anti-HIV active integrase inhibitors. chemdad.comchemicalbook.com

Future investigations will likely focus on a broader screening of this compound and its newly synthesized analogs for a wider range of biological activities. This could include screening for anticancer, antimicrobial, anti-inflammatory, and neuroactive properties. smolecule.com The structural similarities to known bioactive molecules suggest that derivatives of this compound could hold promise as new therapeutic agents. For example, its derivatives have been explored for their potential in treating neurological disorders and cardiovascular conditions. nbinno.com The synthesis of novel pyridine derivatives and their subsequent evaluation for anti-thrombolytic, biofilm inhibition, and haemolytic activities has already shown promising results, with some compounds exhibiting significant activity. mdpi.comnih.gov

Q & A

Q. What are the standard synthetic routes for preparing 5-bromo-2-methoxypyridine?

A common method involves bromination of 2-methoxypyridine using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., solvent, temperature). For example, bromination at 0–5°C in dichloromethane yields this compound with high regioselectivity . Subsequent purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity. Alternative routes may utilize directed ortho-metalation strategies for regiocontrol.

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in a sealed container under inert gas (N₂/Ar) at room temperature in a dry, cool environment. Avoid exposure to moisture and light, as brominated pyridines can hydrolyze or degrade. Characterization via NMR (¹H/¹³C) and HPLC is recommended to verify purity before use .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm substitution patterns (e.g., methoxy and bromo groups).

- Mass spectrometry (HRMS) : For molecular weight validation.

- HPLC : To assess purity (>95% typical for research-grade material).

Physical properties like melting point and density (1.452 g/cm³) should align with literature values .

Advanced Research Questions

Q. How can retrosynthetic analysis optimize precursor selection for this compound?

Retrosynthetic strategies prioritize disconnections at the C-Br bond or methoxy group. Hyper-graph exploration models evaluate precursor feasibility, such as coupling 2-methoxypyridine with brominating agents or using cross-electrophile coupling (e.g., Kumada or Suzuki-Miyaura). Computational tools (e.g., transformer-based models) rank precursors by synthetic accessibility and selectivity .

Q. What methodologies improve yields in cross-coupling reactions involving this compound?

Optimize catalyst systems (e.g., Pd(PPh₃)₄ for Kumada coupling) and solvent polarity. For example, coupling this compound with aryl Grignard reagents in THF at 60°C achieves >68% yield. Monitor reaction progress via TLC and quench with silica gel to minimize byproducts .

Q. How can researchers resolve contradictions in regioselectivity data during bromination?

Discrepancies in bromination outcomes (e.g., para vs. ortho substitution) may arise from solvent polarity or directing group effects. Validate conditions experimentally: for 2-methoxypyridine, polar aprotic solvents (DCM) favor para-bromination. Compare results with computational predictions (DFT calculations) to identify optimal pathways .

Q. What strategies address challenges in synthesizing derivatives like 5-bromo-2-chloro-3-methylpyridine?

Functionalization often requires protecting the methoxy group before halogen exchange. For instance, treat this compound with PCl₅ to replace -OCH₃ with -Cl, followed by methylation. Monitor reaction intermediates via LC-MS to avoid overhalogenation .

Q. How do steric and electronic factors influence the reactivity of this compound in cyclization reactions?

The electron-donating methoxy group activates the pyridine ring toward electrophilic substitution, while the bromo group directs incoming nucleophiles to meta positions. In cyclizations (e.g., forming imidazo[1,2-a]pyridines), steric hindrance at the 3-position may necessitate bulky ligands or high-temperature conditions .

Data Analysis & Troubleshooting

Q. How should researchers interpret conflicting NMR data for this compound derivatives?

Unexpected peaks may arise from rotamers or residual solvents. Use deuterated solvents (CDCl₃) and compare with simulated spectra (ChemDraw). For complex splitting patterns, employ 2D NMR (COSY, HSQC) to resolve coupling .

Q. What steps mitigate low yields in cross-electrophile couplings using this compound?

Low yields often stem from catalyst poisoning or competing side reactions. Pre-dry solvents (e.g., THF over Na/benzophenone) and use fresh Grignard reagents. If yields remain suboptimal, switch to nickel catalysts (e.g., NiCl₂(dme)) for improved efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.